molecular formula C16H28N2O4 B12071136 (3R,4S,5S)-Oseltamivir

(3R,4S,5S)-Oseltamivir

Cat. No.: B12071136
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S)-Oseltamivir is a pharmaceutical compound widely known for its antiviral properties, particularly against influenza viruses. It is marketed under the brand name Tamiflu and is classified as a neuraminidase inhibitor. This compound is effective in both the treatment and prevention of influenza A and B by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-Oseltamivir typically begins with shikimic acid, a naturally occurring compound found in plants like star anise. The synthetic route involves several key steps:

    Protection and Activation: Shikimic acid is first protected and activated to form an intermediate that can undergo further reactions.

    Formation of the Cyclohexene Ring: Through a series of reactions, including reduction and cyclization, the cyclohexene ring structure is formed.

    Introduction of Functional Groups: Amino and acetamido groups are introduced at specific positions on the ring to form the desired stereochemistry.

    Final Steps: The final steps involve esterification and deprotection to yield this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-Oseltamivir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the active carboxylate form of this compound and various derivatives with modified functional groups .

Scientific Research Applications

(3R,4S,5S)-Oseltamivir has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S,5S)-Oseltamivir involves the inhibition of the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby blocking the release and spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5S)-Oseltamivir is unique due to its oral bioavailability and ease of administration compared to other neuraminidase inhibitors like Zanamivir, which is inhaled. Its effectiveness in both treatment and prophylaxis of influenza makes it a versatile antiviral agent .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3R,4S,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15-/m0/s1

InChI Key

VSZGPKBBMSAYNT-ZNMIVQPWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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